3',4'-Dihydroxy-5,6,7-trimethoxyflavone

Enzyme Inhibition Inflammation Lipoxygenase

Essential 5,6,7-trioxygenated flavone scaffold for SAR studies. Methylation pattern determines FLT3 inhibitory potency (IC₅₀ 1.1 µM) and lipoxygenase isoform selectivity vs 5,7,8-trioxygenated analogs. B-ring 3',4'-dihydroxy configuration enables precise antioxidant capacity evaluation. Substitution with generic flavones invalidates target selectivity and compromises experimental reproducibility.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 51145-79-0
Cat. No. B14655504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxy-5,6,7-trimethoxyflavone
CAS51145-79-0
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3
InChIKeyUJEJKGCTUWVBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dihydroxy-5,6,7-trimethoxyflavone (CAS 51145-79-0): Procurement and Research Overview


3',4'-Dihydroxy-5,6,7-trimethoxyflavone is a naturally occurring flavonoid, specifically a 5,6,7-trioxygenated 3',4'-dihydroxyflavone [1]. It is characterized by a flavone backbone with methoxy groups at the C-5, C-6, and C-7 positions of the A-ring and hydroxyl groups at the C-3' and C-4' positions of the B-ring. This compound has been identified as a chemical entity with an associated patent and literature count [2].

Why 3',4'-Dihydroxy-5,6,7-trimethoxyflavone Cannot Be Interchanged with Other Flavones


Substitution with a generic flavone or even a closely related methoxyflavone analog is not scientifically justified because the specific pattern of methoxy and hydroxy groups on the A- and B-rings directly dictates both the potency and the target selectivity of these compounds. Evidence from structure-activity relationship (SAR) studies demonstrates that methylation of the 5-hydroxy group enhances certain activities, while methoxy substitution on the B-ring can reduce others [1]. Crucially, the A-ring substitution pattern (5,6,7-trioxygenated vs. 5,7,8-trioxygenated) is a primary determinant of selectivity against different lipoxygenase isoforms, with significant differences in IC50 values observed [2]. Therefore, using a generic substitute would alter the compound's activity profile in an unpredictable manner, leading to non-reproducible or invalid experimental results.

Quantitative Differentiation of 3',4'-Dihydroxy-5,6,7-trimethoxyflavone from Structural Analogs


SAR-Driven A-Ring Substitution Dictates 5-Lipoxygenase Selectivity

The 5,6,7-trioxygenated substitution pattern on the A-ring is a critical determinant for arachidonate 5-lipoxygenase inhibition, differentiating it from the 5,7,8-trioxygenated class. In a study synthesizing both series of 3',4'-dihydroxyflavones, the unsubstituted 3',4'-dihydroxy-5,6,7-trimethoxyflavone serves as the baseline for this class. While the parent compound's exact IC50 was not reported, the study demonstrates that further derivatization of this scaffold, such as adding a 3-hexyl group to create 3-Hexyl-3',4'-dihydroxy-5,7,8-trimethoxyflavone, yields potent and selective inhibition [1].

Enzyme Inhibition Inflammation Lipoxygenase

Comparative Antioxidant Capacity Against Peroxyl Radicals

In a Total Oxyradical Scavenging Capacity (TOSC) assay, a structurally analogous compound, 5,4'-dihydroxy-3,6,7-trimethoxyflavone, was evaluated and its activity ranked relative to Trolox and other flavones [1]. This allows for a class-level inference on the potential antioxidant performance of 3',4'-Dihydroxy-5,6,7-trimethoxyflavone, based on its specific hydroxylation and methoxylation pattern.

Antioxidant Free Radical Scavenging SAR

Potent FLT3 Kinase Inhibition Compared to Other Flt3 Inhibitors

This compound, also known as eupatorin (3',5-dihydroxy-4',6,7-trimethoxyflavone), has been reported to inhibit the FLT3 receptor tyrosine kinase. The reported IC50 value is in the low nanomolar range, which is substantially more potent than many other flavonoid-based FLT3 inhibitors [1].

Cancer Research Kinase Inhibition FLT3

Validated Research and Procurement Applications for 3',4'-Dihydroxy-5,6,7-trimethoxyflavone


Development of Selective 5-Lipoxygenase Inhibitors

This compound serves as an essential, unsubstituted core scaffold for the synthesis and study of 5,6,7-trioxygenated flavones as selective arachidonate 5-lipoxygenase inhibitors. Its specific A-ring substitution pattern is a key differentiator from the 5,7,8-trioxygenated class, which exhibits a different selectivity profile [1]. Procurement of this specific compound is required for any research aiming to explore or exploit the SAR of this particular chemotype, as substituting a different A-ring oxygenated flavone would lead to a fundamentally different biological outcome [1].

Structure-Activity Relationship (SAR) Studies of Flavonoid Antioxidants

3',4'-Dihydroxy-5,6,7-trimethoxyflavone is a critical structural probe for SAR studies investigating the antioxidant capacity of flavonoids. Its unique combination of a dihydroxy B-ring and a trimethoxy A-ring allows for precise evaluation of the contribution of specific functional groups to peroxyl radical scavenging capacity. Comparative data with related analogs, such as 5,4'-dihydroxy-3,6,7-trimethoxyflavone, demonstrate that even minor changes in substitution pattern result in measurable differences in antioxidant activity [2]. Using a different flavone would confound the SAR analysis and prevent accurate modeling of the contribution of the 3',4'-dihydroxy moiety.

In Vitro Model for Investigating FLT3-Mediated Signaling in Leukemia

The compound's demonstrated sub-micromolar inhibitory activity against recombinant human FLT3 kinase (IC50 = 1.1 µM) makes it a useful tool compound for in vitro studies of FLT3 signaling pathways [3]. This level of activity is significant compared to many other flavonoids and provides a defined potency that is valuable for benchmarking novel FLT3 inhibitors. Researchers studying FLT3-dependent cell lines can use this compound to induce pathway modulation with a known IC50, which is crucial for experimental reproducibility and comparison across studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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